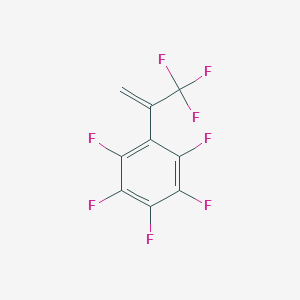
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pentafluorobenzene as a starting material, which undergoes a series of reactions including halogenation and subsequent substitution reactions to introduce the trifluoropropenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure the efficient introduction of fluorine atoms. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The trifluoropropenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the compound .
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with various molecular targets. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorostyrene
Uniqueness
1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to the presence of the trifluoropropenyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
59163-65-4 |
|---|---|
Molecular Formula |
C9H2F8 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H2F8/c1-2(9(15,16)17)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 |
InChI Key |
UIHVAMFYVANNNL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















